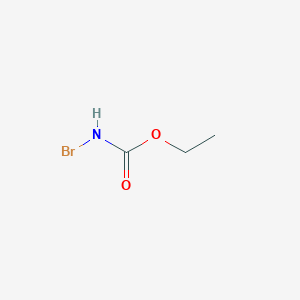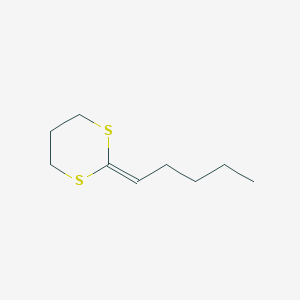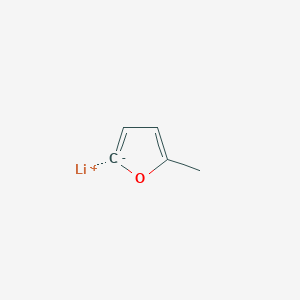
1,2-Diethenylcyclohex-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Diethenylcyclohex-1-ene is an organic compound with a unique structure characterized by a cyclohexene ring substituted with two ethenyl groups at the 1 and 2 positions
准备方法
Synthetic Routes and Reaction Conditions
1,2-Diethenylcyclohex-1-ene can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with ethenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexene, followed by the addition of ethenyl halides to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes using transition metal catalysts. These catalysts facilitate the addition of ethenyl groups to the cyclohexene ring, often under high-pressure and high-temperature conditions to achieve high yields and selectivity.
化学反应分析
Types of Reactions
1,2-Diethenylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups using hydrogenation catalysts like palladium on carbon.
Substitution: The ethenyl groups can participate in substitution reactions with nucleophiles, leading to the formation of substituted cyclohexenes.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products
Oxidation: Epoxides, diols
Reduction: Ethyl-substituted cyclohexenes
Substitution: Various substituted cyclohexenes depending on the nucleophile used
科学研究应用
1,2-Diethenylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and advanced materials due to its reactive ethenyl groups.
作用机制
The mechanism of action of 1,2-Diethenylcyclohex-1-ene involves its reactive ethenyl groups, which can undergo various chemical transformations. These transformations often involve the formation of reactive intermediates such as carbocations or radicals, which then participate in further reactions to form the final products. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
1,2-Dimethylcyclohexene: Similar structure but with methyl groups instead of ethenyl groups.
Cyclohexene: The parent compound without any substituents.
1,2-Diethylcyclohex-1-ene: Similar structure with ethyl groups instead of ethenyl groups.
Uniqueness
1,2-Diethenylcyclohex-1-ene is unique due to its ethenyl substituents, which provide additional reactivity compared to similar compounds. This increased reactivity makes it a valuable intermediate in organic synthesis and materials science.
属性
CAS 编号 |
53081-66-6 |
|---|---|
分子式 |
C10H14 |
分子量 |
134.22 g/mol |
IUPAC 名称 |
1,2-bis(ethenyl)cyclohexene |
InChI |
InChI=1S/C10H14/c1-3-9-7-5-6-8-10(9)4-2/h3-4H,1-2,5-8H2 |
InChI 键 |
GJFJVJVPASAWPR-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=C(CCCC1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-](/img/structure/B14639109.png)


![Benzoic acid, 4-[(trichloroacetyl)amino]-](/img/structure/B14639114.png)

![4-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14639131.png)

![(1E)-1-[2-(Ethenyloxy)ethyl]-3-(propan-2-yl)triaz-1-ene](/img/structure/B14639150.png)



![Cyclopentanone, 2-[bis(4-methylphenyl)methylene]-](/img/structure/B14639166.png)


